2-((1-((1-isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)pyrrolidin-3-yl)oxy)quinoline
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Overview
Description
Scientific Research Applications
Medicinal Chemistry: Antimicrobial Agents
This compound has been explored for its potential as an antimicrobial agent. The presence of the pyrazole moiety, known for its biological activity, suggests that it could be effective against a range of microbial pathogens. Studies have shown that similar structures exhibit good antimicrobial potential, indicating that this compound may also possess such properties .
Pharmacology: Antileishmanial and Antimalarial Activities
In pharmacology, the compound’s derivatives have been evaluated for antileishmanial and antimalarial activities. Molecular simulation studies suggest that certain configurations of this compound can fit well into the active sites of target enzymes, leading to potent in vitro activity against pathogens like Leishmania .
Biochemistry: Proteomics Research
The biochemical applications of this compound are significant in proteomics research. It can be used as a biochemical tool to study protein interactions and functions, given its structural specificity and ability to interact with various biological molecules .
Organic Chemistry: Synthesis of Heterocyclic Compounds
In organic chemistry, this compound serves as a precursor for synthesizing various heterocyclic compounds. These compounds are crucial in developing new drugs and materials due to their diverse chemical and biological properties .
Therapeutic Research: Anti-inflammatory and Antitumor Properties
The compound’s derivatives have been synthesized and studied for their therapeutic potential, including anti-inflammatory and antitumor properties. The structural complexity and functional groups present in the compound make it a valuable candidate for developing novel therapeutics .
Chemical Biology: Enzyme Inhibition
In chemical biology, this compound has been used to study enzyme inhibition. It has shown potential in affecting the activity of enzymes such as acetylcholinesterase (AchE), which is significant in treating diseases like Alzheimer’s .
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Similar compounds with a pyrazole core have been reported to interact with various biological targets
Mode of Action
Pyrazole derivatives are known to bind to their targets through hydrogen bonding and hydrophobic interactions . The presence of the isopropyl group and the quinoline ring may also contribute to the compound’s binding affinity and selectivity.
Biochemical Pathways
Pyrazole derivatives have been reported to influence various biochemical pathways, including those involved in inflammation, oxidative stress, and cell proliferation . The compound’s effect on these pathways could be due to its interaction with specific enzymes or receptors within these pathways.
Result of Action
Based on the biological activities of similar pyrazole derivatives, it is possible that the compound could have anti-inflammatory, antioxidant, or antiproliferative effects
properties
IUPAC Name |
2-[1-(3,5-dimethyl-1-propan-2-ylpyrazol-4-yl)sulfonylpyrrolidin-3-yl]oxyquinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O3S/c1-14(2)25-16(4)21(15(3)23-25)29(26,27)24-12-11-18(13-24)28-20-10-9-17-7-5-6-8-19(17)22-20/h5-10,14,18H,11-13H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLYDRICNNFSHSE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C(C)C)C)S(=O)(=O)N2CCC(C2)OC3=NC4=CC=CC=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((1-((1-isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)pyrrolidin-3-yl)oxy)quinoline |
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